REACTION_SMILES
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[CH3:17][C:18](=[O:19])[OH:20].[OH:15][OH:16].[n:1]1[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][c:8]3[cH:9][cH:10][cH:11][n:12][c:13]3[c:14]12>>[n+:1]1([O-:15])[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][c:8]3[cH:9][cH:10][cH:11][n:12][c:13]3[c:14]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc2c(c1)ccc1cccnc12
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Name
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Type
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product
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Smiles
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[O-][n+]1cccc2ccc3cccnc3c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |